molecular formula C23H22N2O4S B2890623 ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate CAS No. 332046-10-3

ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B2890623
CAS No.: 332046-10-3
M. Wt: 422.5
InChI Key: PECTYNWEDBHKMF-UHFFFAOYSA-N
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Description

Ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate is a tetrahydropyridine derivative featuring a benzyloxy-substituted phenyl ring, a cyano group at position 3, and a sulfanylacetate side chain. The 6-oxo group in the tetrahydropyridine ring confers partial saturation, distinguishing it from fully aromatic pyridine analogs. This compound is of interest in medicinal chemistry due to its structural complexity, which may influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-2-28-22(27)15-30-23-20(13-24)19(12-21(26)25-23)17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-11,19H,2,12,14-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECTYNWEDBHKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions to form the benzyloxyphenyl compound.

    Introduction of the cyano group: The benzyloxyphenyl intermediate is then reacted with a cyano-containing reagent, such as cyanogen bromide, to introduce the cyano group.

    Formation of the tetrahydropyridinyl ring: The cyano-substituted benzyloxyphenyl compound undergoes cyclization with a suitable diene or dienophile to form the tetrahydropyridinyl ring.

    Introduction of the sulfanyl acetate group: The final step involves the reaction of the tetrahydropyridinyl compound with ethyl bromoacetate in the presence of a base to introduce the sulfanyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or cyano groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis based on the closest analog identified in the provided evidence:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog Compound (Ethyl 2-((4-(2-chlorophenyl)-3-cyano-5-((2-methoxyphenyl)carbamoyl)-6-methyl-1,4-dihydropyridin-2-yl)thio)acetate)
Core Structure 1,4,5,6-Tetrahydropyridine (partially saturated) 1,4-Dihydropyridine (less saturated)
Position 4 Substituent 4-(Benzyloxy)phenyl 2-Chlorophenyl
Position 5 Substituent None 2-Methoxyphenyl carbamoyl
Position 6 Substituent Oxo group Methyl group
Thioether Side Chain Ethyl sulfanylacetate Ethyl sulfanylacetate

Key Observations :

Saturation and Ring Flexibility :

  • The target compound’s 1,4,5,6-tetrahydropyridine core introduces greater conformational flexibility compared to the 1,4-dihydropyridine analog, which may influence binding to rigid enzyme active sites .

Substituent Effects: The 4-(benzyloxy)phenyl group in the target compound enhances lipophilicity compared to the 2-chlorophenyl group in the analog. Benzyloxy groups are known to improve membrane permeability but may reduce metabolic stability due to susceptibility to oxidative cleavage .

Functional Group Diversity: The analog’s 2-methoxyphenyl carbamoyl group at position 5 adds hydrogen-bond acceptor/donor capacity, absent in the target compound. This difference suggests divergent biological targets; carbamoyl groups often mediate interactions with proteases or kinases .

Hypothetical Pharmacological Implications

  • Target Selectivity : The absence of a carbamoyl group in the target compound might reduce off-target interactions with carboxylesterases or proteases.

Biological Activity

Ethyl 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The structural integrity of the compound is crucial for its biological activity; thus, understanding its molecular configuration aids in predicting its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of the tetrahydropyridine framework exhibit notable antimicrobial properties. For instance, compounds containing the thiazolidine moiety have shown effectiveness against various bacterial strains and fungi. This compound has been evaluated for its ability to inhibit microbial growth through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

Several studies have highlighted the potential antitumor effects of this compound. The presence of the benzyloxy and cyano groups enhances its ability to interact with cellular targets involved in tumor progression. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes within microbial cells or cancer cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G1/S or G2/M), which is crucial for its antitumor activity.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to cytotoxic effects.

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies that document the efficacy of this compound:

StudyFindings
El-Azab et al., 2013Demonstrated anticonvulsant properties through modulation of neurotransmitter release.
Pandey et al., 2009Reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Al-Majidi & Al-Khuzaie, 2015Showed promising antitumor activity in various cancer cell lines with IC50 values indicating potent effects.

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